1-(2-Fluoroethoxy)-2-methylbenzene
Description
Properties
IUPAC Name |
1-(2-fluoroethoxy)-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKMLXHGTSQOMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Effects
The table below compares 1-(2-Fluoroethoxy)-2-methylbenzene with structurally related compounds, highlighting substituent effects, electronic properties, and reactivity:
Key Observations:
- Electronic Effects : The fluoroethoxy group in the target compound combines the electron-donating nature of ether oxygen with the electron-withdrawing fluorine. This contrasts with 1-fluoro-3-methoxy-2-methylbenzene , where methoxy (strong donating) and fluorine (withdrawing) create competing ring-activating/deactivating effects .
- Steric Hindrance : The 2-methyl group in all compounds contributes to steric effects. For example, in 1-(2-nitrostyryl)-2-methylbenzene , steric hindrance from the methyl and nitrostyryl groups reduces cyclization yields by ~10–15% compared to less hindered analogues . Similarly, 1-(tert-butoxy)-2-methylbenzene shows reduced reactivity in Pd-catalyzed olefination due to its bulky substituent .
- Polarity and Solubility : The fluoroethoxy group enhances polarity compared to alkyl chains (e.g., F11 ), making the target compound more soluble in polar solvents. This property is advantageous in medicinal chemistry for improving bioavailability .
Physical Properties
- Boiling Points: The fluoroethoxy group increases boiling points compared to non-fluorinated ethers (e.g., methoxybenzene derivatives) due to stronger dipole-dipole interactions .
- Lipophilicity : Fluorine in the ethoxy chain reduces lipophilicity relative to alkyl chains (e.g., F11 ), which may influence pharmacokinetic properties in drug design .
Preparation Methods
Nucleophilic Substitution Using 2-Fluoroethyl Halides
A common and efficient method involves reacting 2-methylphenol (o-cresol) with 2-fluoroethyl bromide or 2-fluoroethyl tosylate under basic conditions to form the fluoroethoxy ether.
-
- Dissolve 2-methylphenol in anhydrous dimethylformamide (DMF).
- Add sodium hydride (NaH) or potassium carbonate (K2CO3) as a base to deprotonate the phenol.
- Slowly add 2-fluoroethyl bromide or tosylate dropwise at room temperature.
- Stir the reaction mixture for 1–2 hours, monitoring completion by LC-MS or TLC.
- Quench with water and extract the product with ethyl acetate.
- Dry organic layers over anhydrous sodium sulfate and purify by column chromatography.
-
- Sodium hydride is preferred for stronger deprotonation.
- DMF or acetonitrile (MeCN) are suitable solvents due to their polarity and ability to dissolve both reactants.
- Reaction temperature is typically ambient to slightly elevated (20–60 °C).
Example yield: Approximately 60–90% isolated yield reported.
Preparation via Tosylate or Mesylate Intermediates
An alternative route involves first synthesizing 2-fluoroethyl tosylate or mesylate from 2-fluoroethanol, which then acts as an alkylating agent.
Step 1: Synthesis of 2-fluoroethyl tosylate
- React 2-fluoroethanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or KOH at room temperature.
- Isolate the tosylate intermediate by extraction and purification.
Step 2: Etherification
- React 2-methylphenol with the prepared 2-fluoroethyl tosylate under basic conditions (e.g., K2CO3 in acetone or DMF).
- Stir at room temperature or slightly elevated temperature until completion.
- Work up and purify as above.
-
- Tosylates are more stable and easier to handle than fluoroalkyl halides.
- This method allows better control over reaction conditions and purity.
Reported yields: Moderate to high (40–90%) depending on conditions.
Direct Fluorination of 2-(2-Hydroxyethoxy)-2-methylbenzene
In some protocols, the fluoroethoxy group is introduced by fluorinating a hydroxyethoxy intermediate.
-
- Prepare 1-(2-hydroxyethoxy)-2-methylbenzene by reacting 2-methylphenol with ethylene oxide or 2-bromoethanol.
- Treat the hydroxyethoxy intermediate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or tetrabutylammonium fluoride (TBAF).
- Reaction is typically carried out in anhydrous solvents like dichloromethane at low temperature.
- Purify the fluoroethoxy product by chromatography.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the nucleophilic substitution reactions.
-
- Combine 2-methylphenol, 2-fluoroethyl bromide, and base (e.g., K3PO4) in acetonitrile.
- Seal in a microwave vial under nitrogen atmosphere.
- Heat at 80–120 °C for 30–60 minutes.
- Work up by aqueous quenching and organic extraction.
-
- Reduced reaction times.
- Improved yields and cleaner reactions.
Reported by: Royal Society of Chemistry supporting information.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution with 2-fluoroethyl bromide | 2-methylphenol, NaH, 2-fluoroethyl bromide | DMF or MeCN | RT to 60 °C | 60–90 | Simple, direct, widely used |
| Tosylate intermediate route | 2-fluoroethanol, tosyl chloride, K2CO3, 2-methylphenol | Pyridine (tosylation), DMF (etherification) | RT | 40–90 | More controlled, stable intermediates |
| Fluorination of hydroxyethoxy intermediate | 1-(2-hydroxyethoxy)-2-methylbenzene, DAST or TBAF | DCM | 0 to RT | Moderate | Requires careful fluorination handling |
| Microwave-assisted synthesis | 2-methylphenol, K3PO4, 2-fluoroethyl bromide | MeCN | 80–120 °C (microwave) | Improved yields | Faster reaction, less time-consuming |
Research Findings and Notes
The nucleophilic substitution of phenols with 2-fluoroethyl halides or tosylates is the most straightforward and commonly reported method, providing good yields and operational simplicity.
The use of sodium hydride as a base in anhydrous DMF or acetonitrile is critical for efficient deprotonation and subsequent alkylation.
Tosylate intermediates derived from 2-fluoroethanol offer a more stable and sometimes higher-yielding alternative to direct use of fluoroalkyl halides.
Microwave-assisted protocols can significantly reduce reaction times and improve yields, making them attractive for scale-up or rapid synthesis.
Fluorination of hydroxyethoxy intermediates is less common but useful for introducing fluorine in late-stage synthesis or radiolabeling applications.
Purification is typically achieved by silica gel column chromatography using pentane/ethyl acetate mixtures or similar eluents.
Analytical confirmation of product identity and purity is done by NMR (including ^19F NMR), IR, and mass spectrometry.
Q & A
Q. What advanced techniques validate the compound’s role in material science applications (e.g., polymer coatings)?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C for fluorinated ethers).
- DSC : Measure glass transition temperatures (Tg) to evaluate plasticization effects.
- XPS : Confirm surface functionalization in fluoropolymer composites .
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